molecular formula C11H21NO3 B2422670 tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1431473-05-0

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Numéro de catalogue: B2422670
Numéro CAS: 1431473-05-0
Poids moléculaire: 215.293
Clé InChI: MHIXYMAYESKVIK-IUCAKERBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1431473-05-0. It has a molecular weight of 215.29 and is typically stored in a refrigerator. The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O3/c1-8-5-12-9 (7-14)6-13 (8)10 (15)16-11 (2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.

Applications De Recherche Scientifique

Synthesis and Application in Pipecolic Acid Derivatives

Purkayastha et al. (2010) demonstrated a method for synthesizing pipecolic acid derivatives using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, leading to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid. This showcases the use of tert-butyl derivatives in the synthesis of complex organic compounds (Purkayastha et al., 2010).

Role in Protein Tyrosine Kinase Inhibitor Synthesis

Chen Xin-zhi (2011) described the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating the protein tyrosine kinase Jak3 inhibitor—CP-690550. This highlights its role in developing significant pharmacological agents (Chen Xin-zhi, 2011).

Preparation of Enantiomers

Davies et al. (2003) utilized methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate in parallel kinetic resolution to efficiently synthesize both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research exemplifies the compound's utility in enantioselective synthesis (Davies et al., 2003).

Hydroformylation and Amino Acid Derivative Synthesis

Kollár and Sándor (1993) explored the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, leading to important intermediates for synthesizing homochiral amino acid derivatives. This underscores its role in creating structurally complex and valuable amino acids (Kollár & Sándor, 1993).

Synthesis of Hydroxylated Piperidine Derivatives

Boev et al. (2015) synthesized tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its application in producing hydroxylated piperidine derivatives with specific stereochemistry. This work is crucial for developing compounds with precise structural requirements (Boev et al., 2015).

Safety and Hazards

The safety information available indicates that “tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name

tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.50 g (9.28 mmol) of 6-Hydroxymethyl-pyridin-3-ol hydrochlorid was hydrogenated under the conditions described in intermediate 63B. The crude product was dissolved in 5 ml DMF, 5.60 ml (32.00 mmol) of Hunig's base and 3.56 g (16.00 mmol) of BOC2O were added and the yellow solution was stirred 18 h at RT. Evaporation, extraction (AcOEt/water/brine) and chromatography (silica gel, AcOEt/MeOH) gave 0.35 g (15%) (rac)-5-hydroxy-2-methyl-piperidine-1-carboxylic acid tert-butyl ester; MS: 216.4 (MH+)
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 63B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.56 g
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.